molecular formula C21H25N3O5S B11166367 1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11166367
M. Wt: 431.5 g/mol
InChI Key: GDWCODHXHNODCL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, an ethoxyphenyl group, and a sulfamoylphenyl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethoxybenzene and suitable electrophiles.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction involving a sulfamoyl chloride derivative and an appropriate nucleophile.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction pathways and conditions.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be employed in biological studies to investigate its interactions with biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-(4-ethoxyphenyl)-5-oxo-N-(4-methylphenyl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a methylphenyl group instead of a sulfamoylphenyl group, leading to different chemical and biological properties.

    1-(4-ethoxyphenyl)-5-oxo-N-(4-chlorophenyl)pyrrolidine-3-carboxamide: This compound features a chlorophenyl group, which may impart different reactivity and interactions compared to the sulfamoylphenyl group.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O5S/c1-2-29-18-7-5-17(6-8-18)24-14-16(13-20(24)25)21(26)23-12-11-15-3-9-19(10-4-15)30(22,27)28/h3-10,16H,2,11-14H2,1H3,(H,23,26)(H2,22,27,28)

InChI Key

GDWCODHXHNODCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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